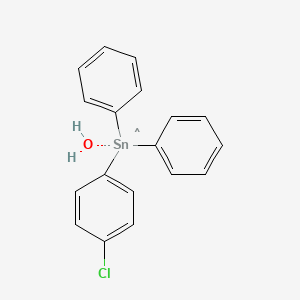![molecular formula C31H48N4O2 B14273057 2-Hexadecyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propanediamide CAS No. 140375-54-8](/img/structure/B14273057.png)
2-Hexadecyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexadecyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propanediamide is a complex organic compound that features a long hexadecyl chain and two pyridin-2-yl groups attached to a propanediamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexadecyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propanediamide typically involves the reaction of hexadecylamine with pyridine-2-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves the reaction of the amine with a suitable diacid chloride, such as propanedioyl dichloride, to form the desired diamide compound. The reaction conditions generally include the use of an inert atmosphere, such as nitrogen, and solvents like toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hexadecyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propanediamide can undergo various chemical reactions, including:
Oxidation: The pyridin-2-yl groups can be oxidized to form N-oxides.
Reduction: The amide groups can be reduced to amines using strong reducing agents.
Substitution: The hexadecyl chain can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under UV light.
Major Products Formed
Oxidation: Formation of N-oxides of the pyridin-2-yl groups.
Reduction: Conversion of amide groups to amines.
Substitution: Introduction of halogen atoms into the hexadecyl chain.
Applications De Recherche Scientifique
2-Hexadecyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propanediamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Medicine: Investigated for its potential as an antimicrobial agent.
Industry: Utilized in the formulation of surfactants and emulsifiers
Mécanisme D'action
The mechanism of action of 2-Hexadecyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propanediamide involves its interaction with molecular targets such as enzymes or receptors. The pyridin-2-yl groups can coordinate with metal ions, influencing enzymatic activity. Additionally, the long hexadecyl chain can interact with lipid membranes, affecting membrane fluidity and permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridin-2-yl group but lack the long hexadecyl chain.
Imidazo[1,2-a]pyridines: These compounds have a similar pyridine-based structure but differ in their core scaffold.
Uniqueness
2-Hexadecyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propanediamide is unique due to its combination of a long hydrophobic hexadecyl chain and two hydrophilic pyridin-2-yl groups. This amphiphilic nature makes it suitable for applications in drug delivery and as a surfactant .
Propriétés
Numéro CAS |
140375-54-8 |
|---|---|
Formule moléculaire |
C31H48N4O2 |
Poids moléculaire |
508.7 g/mol |
Nom IUPAC |
2-hexadecyl-N,N'-bis(pyridin-2-ylmethyl)propanediamide |
InChI |
InChI=1S/C31H48N4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22-29(30(36)34-25-27-20-16-18-23-32-27)31(37)35-26-28-21-17-19-24-33-28/h16-21,23-24,29H,2-15,22,25-26H2,1H3,(H,34,36)(H,35,37) |
Clé InChI |
NAPYTBVNDIMWLR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC(C(=O)NCC1=CC=CC=N1)C(=O)NCC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl [2-amino-2-(4-methylphenyl)ethenyl]phosphonate](/img/structure/B14272977.png)
![3-[(1,4-Dimethyl-9H-carbazol-9-YL)methyl]phenol](/img/structure/B14272978.png)
![Benzeneselenenic acid, 2-[(dimethylamino)methyl]-](/img/structure/B14272980.png)
![1-(4-{[(1H-Imidazol-5-yl)methyl]amino}phenyl)ethan-1-one](/img/structure/B14272988.png)

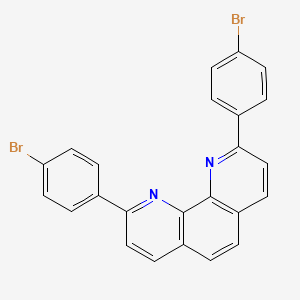
![2-Cyclopenten-1-one, 2-methyl-3-[(phenylsulfonyl)methyl]-](/img/structure/B14272997.png)
![2-(2-{[2-(4-Amino-3-methylphenyl)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B14273014.png)

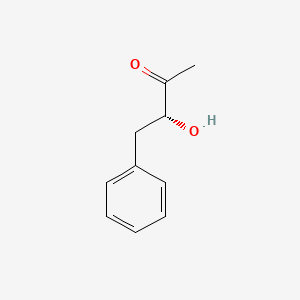
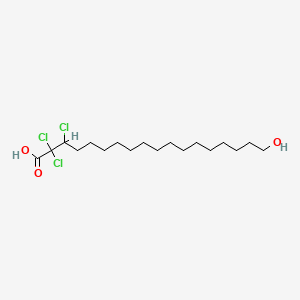
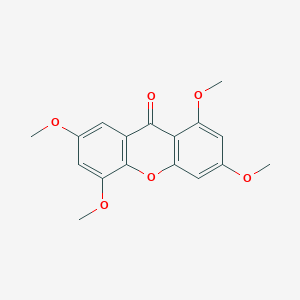
![2-Aziridinemethanol, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3R)-](/img/structure/B14273043.png)
